molecular formula C16H18BrNO2 B2917428 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide CAS No. 622814-16-8

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide

Cat. No.: B2917428
CAS No.: 622814-16-8
M. Wt: 336.229
InChI Key: QWNWUWRZISLNJX-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide is a synthetic organic compound featuring a naphthalene core substituted with bromine and methoxy groups at positions 6 and 2, respectively, linked to an N-propylacetamide moiety. The bromine atom likely enhances electrophilic reactivity and binding affinity, while the methoxy group contributes to solubility and metabolic stability .

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-3-8-18-16(19)10-14-13-6-5-12(17)9-11(13)4-7-15(14)20-2/h4-7,9H,3,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNWUWRZISLNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide typically involves the following steps:

    Bromination: The starting material, 2-methoxynaphthalene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the naphthalene ring.

    Acylation: The brominated intermediate is then subjected to acylation with propylacetamide in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with higher oxidation states, such as carboxylic acids or ketones.

    Reduction: Products with lower oxidation states, such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity, and affecting various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Naphthalene Derivatives vs. Coumarin Analogs

2-(6-Methoxy-2-oxo-2H-chromen-7-yloxy)-N-propylacetamide (28)

  • Structural Differences : Replaces the naphthalene ring with a coumarin (chromen-2-one) scaffold. The coumarin system introduces a lactone ring and oxygenated substituents.
  • Activity : Coumarin derivatives are associated with anticoagulant, antifungal, and anti-inflammatory properties. The acetamide side chain may modulate bioavailability .
  • Synthesis : Prepared via etherification and cyclization reactions, differing from the naphthalene derivative’s likely Suzuki coupling or nucleophilic substitution pathways.

Key Comparison :

Property Target Compound Coumarin Analog (28)
Core Structure Naphthalene Coumarin
Substituents 6-Bromo, 2-methoxy 7-Oxy, 6-methoxy, 2-oxo
Molecular Weight ~322.2 g/mol (estimated) 277.28 g/mol
Potential Bioactivity Enzyme inhibition (inferred) Antifungal/Anti-inflammatory

Heterocyclic PDE4 Inhibitors

LEO 29102 (2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide)

  • Structural Differences: Features a dichloropyridyl-acetyl group and dimethoxyphenoxy substituents instead of bromonaphthalene.
  • Activity: Potent PDE4 inhibitor for topical treatment of atopic dermatitis. The chlorine atoms enhance target binding, while the phenoxy group improves membrane permeability .
  • Synthesis : Utilizes palladium-catalyzed cross-coupling for pyridyl incorporation, contrasting with bromonaphthalene synthesis methods.

Key Comparison :

Property Target Compound LEO 29102
Aromatic System Naphthalene Pyridyl-phenoxy
Halogen Substituents Bromine 3,5-Dichloro
Molecular Weight ~322.2 g/mol (estimated) 463.3 g/mol
Bioactivity Inferred enzyme inhibition PDE4 inhibition (IC50 ~10 nM)

Thioxothiazolidinyl-Acetamides as Urease Inhibitors

2-(3-Isobutyl-4-oxo-2-thioxothiazolidin-5-yl)-N-propylacetamide (6n)

  • Structural Differences: Replaces naphthalene with a thioxothiazolidinone ring, introducing sulfur and a ketone group.
  • Activity : Exhibits urease inhibition (IC50 = 0.89 µM) due to thione-sulfur interactions with the enzyme’s active site .
  • Synthesis : Synthesized via cyclocondensation of thioureas and α-haloketones, differing from the target compound’s likely aromatic substitution.

Key Comparison :

Property Target Compound Thioxothiazolidinyl Derivative (6n)
Core Structure Naphthalene Thioxothiazolidinone
Key Functional Groups Br, OCH3 Thione, Isobutyl
Molecular Weight ~322.2 g/mol (estimated) 350.45 g/mol
Bioactivity Undisclosed Urease inhibition

Indole and Triazole-Containing Derivatives

2-(2-(4-Methoxyphenyl)-3-methyl-3H-indol-3-yl)-N-propylacetamide (4i)

  • Structural Differences : Features an indole ring substituted with a 4-methoxyphenyl group.
  • Activity : Indole derivatives often target serotonin receptors or kinases. The acetamide chain may enhance solubility .
  • Synthesis : Prepared via palladium-catalyzed multicomponent reactions, highlighting divergent synthetic routes compared to bromonaphthalene derivatives.

Key Comparison :

Property Target Compound Indole Derivative (4i)
Core Structure Naphthalene Indole
Substituents Br, OCH3 4-Methoxyphenyl, methyl
Molecular Weight ~322.2 g/mol (estimated) 337.39 g/mol
Bioactivity Undisclosed Kinase modulation (inferred)

Biological Activity

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide is a compound belonging to the naphthalene derivative class, characterized by its unique structural features including a bromine atom, a methoxy group, and a propylacetamide moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The synthesis of this compound typically involves two main steps:

  • Bromination : The precursor, 2-methoxynaphthalene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position.
  • Acylation : The resulting brominated compound undergoes acylation with propylacetamide in the presence of a catalyst such as aluminum chloride (AlCl3) to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of various enzymes or receptors involved in critical biochemical pathways. While detailed mechanisms are still under investigation, preliminary studies suggest potential interactions with melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT2C), which are crucial for numerous physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction. For instance, compounds structurally related to this naphthalene derivative have shown significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts with melatonin receptors, exhibiting partial agonist activity at MT1 and full or partial agonist activities at MT2. These interactions are critical for its proposed therapeutic effects in sleep disorders and mood regulation.

Comparative Analysis with Related Compounds

Compound NameStructureMT1 Binding AffinityMT2 Binding AffinityAntimicrobial Activity
This compoundStructureModerateHighYes
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamideStructureLowModerateNo
2-(6-bromo-2-methoxynaphthalen-1-yl)acetonitrileStructureHighLowYes

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of naphthalene compounds, including this compound. The study highlighted significant improvements in binding affinities to melatonin receptors compared to previous analogs, suggesting enhanced therapeutic potential .

Another investigation focused on the compound's cytotoxic effects on cancer cell lines. Results indicated that treatment with this compound led to a marked decrease in cell viability in a dose-dependent manner, reinforcing its potential as an anticancer agent .

Q & A

Basic: What are the optimal synthetic routes for 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide, and how can reaction efficiency be monitored?

Methodological Answer:
The synthesis of naphthalene-derived acetamides often employs 1,3-dipolar cycloaddition or alkylation strategies . For example, alkyne intermediates (e.g., propargyl bromide) can react with azides under copper catalysis to form triazole-linked acetamides . Key steps include:

  • Oxyanion formation : Reacting naphthol derivatives with K₂CO₃ in DMF to generate nucleophilic intermediates .
  • Monitoring : Thin-layer chromatography (TLC) using hexane:ethyl acetate (8:2) to track reaction progress .
  • Purification : Crude products are recrystallized with ethanol to achieve >95% purity .

Advanced: How can computational methods like quantum chemical calculations optimize this compound’s synthesis?

Methodological Answer:
Reaction path search algorithms (e.g., ICReDD’s approach) integrate quantum chemistry and machine learning to predict optimal conditions:

  • Quantum chemical modeling : Simulate transition states to identify energetically favorable pathways for bromination or methoxy-group retention .
  • Data-driven optimization : Use experimental feedback (e.g., reaction yields, byproduct profiles) to refine computational models, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670–1682 cm⁻¹, C-Br at ~550–600 cm⁻¹) .
  • ¹H/¹³C NMR : Detect aromatic protons (δ 7.2–8.6 ppm) and acetamide protons (δ 5.3–5.5 ppm for –NCH₂CO–) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated within 0.001 Da accuracy) .

Advanced: How should researchers address contradictory spectral data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or missing IR peaks) require:

  • Cross-validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions) .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts from true signals .
  • Crystallography : Resolve ambiguities via X-ray diffraction (e.g., bond angles in naphthalene cores) .

Basic: What are the recommended protocols for purifying this compound post-synthesis?

Methodological Answer:

  • Liquid-liquid extraction : Use ethyl acetate to isolate the product from aqueous layers .
  • Drying agents : Anhydrous Na₂SO₄ removes residual water .
  • Recrystallization : Ethanol or methanol achieves high purity (>98%) by dissolving impurities at elevated temperatures .

Advanced: How can solvent effects and reaction conditions be systematically optimized?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for bromination efficiency vs. protic solvents (EtOH) for acetamide stability .
  • Design of Experiments (DoE) : Vary temperature (25–80°C), catalyst loading (5–20 mol% Cu(OAc)₂), and solvent ratios to identify Pareto-optimal conditions .

Advanced: What strategies exist for elucidating the crystal structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. Analyze naphthalene ring planarity and acetamide conformation .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to predict solubility and stability .

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